molecular formula C6H5N3O2S B15215567 6-Methyl-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 62195-26-0

6-Methyl-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No.: B15215567
CAS No.: 62195-26-0
M. Wt: 183.19 g/mol
InChI Key: UNLLIFOCJJPKKK-UHFFFAOYSA-N
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Description

6-methyl-5-nitroimidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-nitroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroimidazole with a thioamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of 6-methyl-5-nitroimidazo[2,1-b]thiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-nitroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-methyl-5-aminoimidazo[2,1-b]thiazole.

    Reduction: Formation of 6-methyl-5-nitrosoimidazo[2,1-b]thiazole.

    Substitution: Formation of various substituted imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

6-methyl-5-nitroimidazo[2,1-b]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-methyl-5-nitroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. This compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-nitroimidazo[2,1-b]thiazole
  • 5-nitroimidazo[2,1-b]thiazole
  • 6-methylimidazo[2,1-b]thiazole

Uniqueness

6-methyl-5-nitroimidazo[2,1-b]thiazole is unique due to the presence of both a methyl and a nitro group, which confer specific chemical and biological properties. The combination of these functional groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Properties

CAS No.

62195-26-0

Molecular Formula

C6H5N3O2S

Molecular Weight

183.19 g/mol

IUPAC Name

6-methyl-5-nitroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C6H5N3O2S/c1-4-5(9(10)11)8-2-3-12-6(8)7-4/h2-3H,1H3

InChI Key

UNLLIFOCJJPKKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CSC2=N1)[N+](=O)[O-]

Origin of Product

United States

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